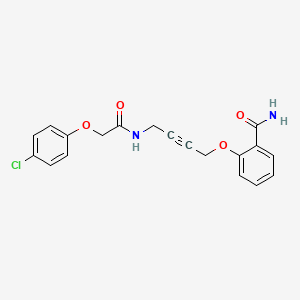

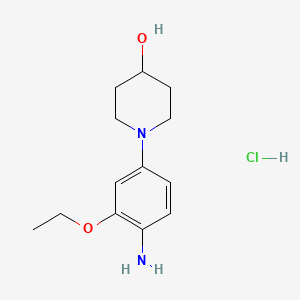

![molecular formula C7H4Cl2N2 B2490837 3,6-二氯-1H-吡咯并[3,2-c]吡啶 CAS No. 1956375-91-9](/img/structure/B2490837.png)

3,6-二氯-1H-吡咯并[3,2-c]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrrolopyridine derivatives involves several methodologies, including efficient synthesis routes that leverage sodium borohydride reduction and palladium-catalyzed intramolecular amination processes. These methods highlight the versatility and adaptability in synthesizing complex pyrrolopyridine frameworks, essential for further chemical modifications and applications (Nechayev et al., 2013), (He et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives, as determined through spectroscopic characterization and X-ray structure analysis, reveals intricate details about their geometry and electron distribution. Studies involving high-resolution electron diffraction and density functional theory (DFT) provide insights into bond lengths, angles, and the overall stability of the pyrrolopyridine core. Such detailed structural analysis is crucial for understanding the reactivity and interaction potential of these compounds (Al‐Refai et al., 2016), (Yang et al., 2023).

Chemical Reactions and Properties

"3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine" and its analogs participate in a variety of chemical reactions, including cycloadditions, Michaelis-Becker reactions, and radical cyclizations. These reactions are pivotal for introducing functional groups and expanding the chemical versatility of the pyrrolopyridine scaffold. The ability to undergo diverse chemical transformations makes these compounds valuable intermediates in synthesizing complex organic molecules for pharmaceutical and agrochemical purposes (Ghelfi et al., 2003), (An & Wu, 2017).

科学研究应用

合成咔唑吲哚和咔唑吲哚核苷:该化合物可作为合成各种衍生物的构建块。例如,它用于合成4-取代7-咔唑吲哚衍生物,通过亲核取代反应实现(Figueroa‐Pérez等,2006年)。此外,它还用于合成ara-3,7-二去氨腺苷和相关吡咯并[3,2-c]吡啶-D-阿拉伯呋喃苷,对药物研究至关重要(Bourgeois & Seela, 1991)。

化学反应和机制:它参与各种化学反应,如氯化反应,导致不同衍生物如4,6-二氯-1H-吡咯并[3,2-c]吡啶(Schneller&Hosmane,1978年)。此外,它还经历热内环重排,导致新颖的杂环系统(Wells et al., 1991)。

荧光化学传感器的制备:3,6-二氯-1H-吡咯并[3,2-c]吡啶的衍生物用于制备化学传感器,特别是用于金属离子。这些化合物在生物传感中显示出重要潜力,突显了它们在分析化学中的重要性(Maity et al., 2018)。

合成用于各种应用的配合物:该化合物是合成各种配合物的前体。例如,使用3,6-二氯-1H-吡咯并[3,2-c]吡啶的衍生物探索了它们的荧光特性(Mei Ling-fei, 2007)。

药物应用:一些研究关注3,6-二氯-1H-吡咯并[3,2-c]吡啶衍生物在药物领域的潜力。例如,其衍生物已被研究用于其镇痛、镇静、抗糖尿病、抗结核菌、抗病毒和抗肿瘤活性(Wójcicka&Redzicka,2021年)。

半导体材料:研究已探讨了从3,6-二氯-1H-吡咯并[3,2-c]吡啶合成的氮掺杂小分子的电化学性质、自组装行为和载流子传输性质,强调了它们在材料科学中的应用(Zhou et al., 2019)。

吡咯并吡嗪的合成:它还用于合成凝聚的吡咯[b]吡嗪,这对于开发新型有机化合物至关重要(Volovenko & Dubinina, 1999)。

属性

IUPAC Name |

3,6-dichloro-1H-pyrrolo[3,2-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-3-10-6-1-7(9)11-2-4(5)6/h1-3,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMFBOJJPAILLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1Cl)C(=CN2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,1-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2490755.png)

![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2490758.png)

![N-(2,5-dibromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2490761.png)

![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2490765.png)

![(4-ethylphenyl)[7-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2490766.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2490767.png)

![5-Fluoro-4-methyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2490772.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2490773.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(cyclopropyl)methanone oxalate](/img/structure/B2490776.png)